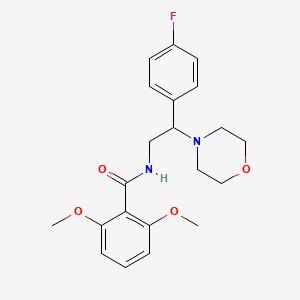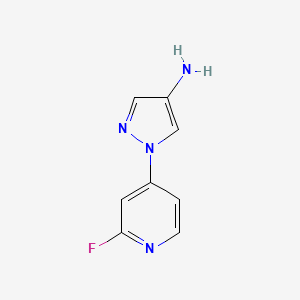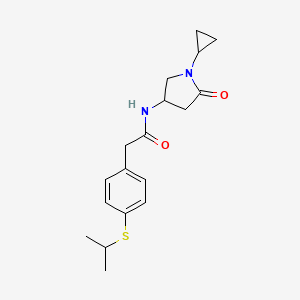
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(4-(isopropylthio)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(4-(isopropylthio)phenyl)acetamide" is a structurally complex molecule that may be related to various acetamide derivatives with potential biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, biological evaluation, and structural analysis, which can be informative for a comprehensive analysis of the compound .
Synthesis Analysis
The synthesis of related N-substituted acetamides involves multiple steps, including the introduction of various substituents at key positions on the molecule. For instance, paper describes the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with substitutions at the carbon adjacent to the amide nitrogen. This process includes the use of chiral amino acids to introduce alkyl and aryl substituents. Similarly, paper details the synthesis of 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide stereoisomers through an asymmetric Michael addition followed by reductive cyclisation. These methods could potentially be adapted for the synthesis of "N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(4-(isopropylthio)phenyl)acetamide."
Molecular Structure Analysis
The molecular structure of acetamide derivatives is crucial for their biological activity. Paper discusses the crystal structure of N-phenyl-N-(pyridin-4-yl)acetamide, highlighting the planarity of the amide unit and the dihedral angles with adjacent rings. Although the specific angles and planarity would differ for "N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(4-(isopropylthio)phenyl)acetamide," similar structural analyses using techniques like X-ray crystallography or DFT studies could provide insights into its conformation and potential interactions with biological targets.
Chemical Reactions Analysis
The reactivity of acetamide derivatives can be influenced by the substituents present on the nitrogen and the surrounding carbon framework. The papers provided do not detail specific reactions for the compound , but they do suggest that the biological activity of similar compounds is significantly affected by their chemical structure . Therefore, understanding the reactivity of the cyclopropyl and isopropylthio groups in the context of the pyrrolidinone and acetamide functionalities would be essential for predicting the chemical behavior of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. While the papers do not provide specific data on "N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(4-(isopropylthio)phenyl)acetamide," they do offer a framework for predicting such properties. For example, the presence of polar amide groups typically affects solubility in water and organic solvents, and the steric bulk of substituents can influence melting points and stability . Analytical techniques such as mass spectrometry, as mentioned in paper , could be employed to determine the molecular weight and confirm the identity of the compound.
Applications De Recherche Scientifique
Synthetic Methodologies
Galeazzi et al. (1996) demonstrated a convenient approach to synthesizing diastereomerically pure 1,3,4-trisubstituted pyrrolidin-2-ones via intramolecular cyclisation of N-(2-alken-1-yl)amides mediated by Mn(III), which is relevant for the synthesis of biologically active amino acids containing the pyrrolidine ring (Galeazzi, Mobbili, & Orena, 1996).
Corrosion Inhibition
Yıldırım and Cetin (2008) explored the synthesis and evaluation of new long alkyl side chain acetamide derivatives as corrosion inhibitors, demonstrating their effectiveness in protecting steel in acidic and oil medium, which could be related to the applications of structurally similar acetamides in material sciences (Yıldırım & Cetin, 2008).
Anticancer Activity
Brindisi et al. (2021) assessed the anticancer potential of novel α,β-unsaturated γ-lactam derivatives targeting the PI3K/AKT signaling pathway, suggesting a possible research direction for compounds with similar structural frameworks in oncology (Brindisi et al., 2021).
Antimicrobial and Anticancer Applications
Kairytė et al. (2022) synthesized novel 5-oxopyrrolidine derivatives showing promising anticancer and antimicrobial activity, highlighting the potential for developing new therapeutic agents based on this chemical framework (Kairytė et al., 2022).
Neuroprotective and Anti-inflammatory Activity
The study by Zvejniece et al. (2020) on R-phenylpiracetam, a DAT inhibitor, revealed neuroprotective and anti-inflammatory effects in experimental models, suggesting the therapeutic potential of similar compounds in neurology and inflammation control (Zvejniece et al., 2020).
Propriétés
IUPAC Name |
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(4-propan-2-ylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S/c1-12(2)23-16-7-3-13(4-8-16)9-17(21)19-14-10-18(22)20(11-14)15-5-6-15/h3-4,7-8,12,14-15H,5-6,9-11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XANDGEJQSSASEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NC2CC(=O)N(C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2528705.png)
![6-(2-morpholino-2-oxoethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2528708.png)
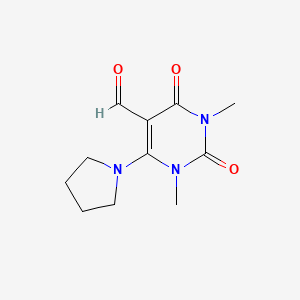
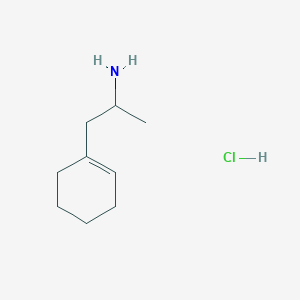
![(2-Methyl-2,7-diazaspiro[3.5]nonan-5-yl)methanol](/img/structure/B2528712.png)
![5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2528714.png)
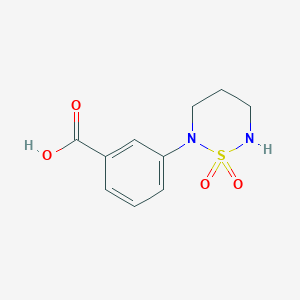
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B2528716.png)
![N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-3-(trifluoromethyl)aniline](/img/structure/B2528717.png)
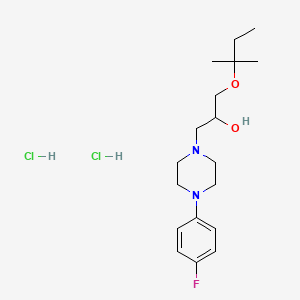
![N-cyclopentyl-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2528720.png)

